molecular formula C26H44N7O17P3S B1199664 isovaleryl-CoA CAS No. 6244-91-3

isovaleryl-CoA

Cat. No. B1199664
CAS RN: 6244-91-3
M. Wt: 851.7 g/mol
InChI Key: UYVZIWWBJMYRCD-ZMHDXICWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl-CoA is a methylbutanoyl-CoA is the S-isovaleryl derivative of coenzyme A. It has a role as a mouse metabolite. It derives from an isovaleric acid and a butyryl-CoA. It is a conjugate acid of an isovaleryl-CoA(4-).

Scientific Research Applications

1. Enzymatic Basis in Isovaleric Acidemia

Isovaleric acidemia, a metabolic disorder, is linked to the enzymatic deficiency of isovaleryl-CoA dehydrogenase. Research has developed methods to measure isovaleryl-CoA and butyryl-CoA dehydrogenases, leading to the understanding that isovaleric acidemia is due to a deficiency of this specific enzyme (Rhead & Tanaka, 1980).

2. Role in Biosynthesis of Secondary Metabolites

Isovaleryl-CoA is crucial in the biosynthesis of secondary metabolites and iso-odd fatty acids in certain bacteria. Research indicates that an alternative pathway, branching from mevalonate-dependent isoprenoid biosynthesis, is involved in the formation of isovaleryl-CoA (Bode et al., 2006).

3. Identification of Active Site Catalytic Residue

Studies have identified crucial residues in human isovaleryl-CoA dehydrogenase, essential for enzyme function and catalytic activity. This understanding aids in the comprehension of metabolic diseases related to enzyme deficiencies (Mohsen & Vockley, 1995).

4. Understanding Enzyme Inhibition

Research has shown that certain compounds like hypoglycin A can specifically inhibit isovaleryl CoA dehydrogenase, leading to disorders like isovaleric acidemia. This knowledge is crucial for understanding metabolic diseases and their potential treatment (Tanaka et al., 1971).

5. Molecular and Structural Analysis

Identification and structural comparison of isovaleryl-CoA dehydrogenase across species, like Caenorhabditis elegans, provide insights into the variability in protein structure among IVDs from various species, shedding light on mechanisms modulating enzyme activity (Mohsen et al., 2001).

6. Involvement in Plant Metabolism

Studies on Arabidopsis have demonstrated the involvement of mitochondrial isovaleryl-coenzyme A dehydrogenase in the catabolism of leucine and valine, suggesting a novel connection in plant metabolism (Daeschner et al., 2001).

properties

CAS RN

6244-91-3

Product Name

isovaleryl-CoA

Molecular Formula

C26H44N7O17P3S

Molecular Weight

851.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

UYVZIWWBJMYRCD-ZMHDXICWSA-N

Isomeric SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

synonyms

coenzyme A, isovaleryl-
isovaleryl-CoA
isovaleryl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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